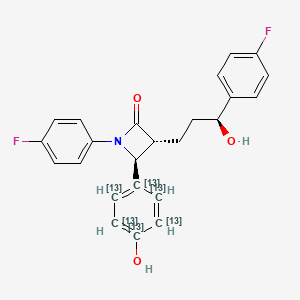

Ezetimibe-13C6

Description

Properties

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-OGKRFXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963132 | |

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438624-68-1 | |

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ezetimibe-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. Its unique mechanism of action makes it a valuable therapeutic agent for the management of hypercholesterolemia, often used in combination with statins. Isotopically labeled analogs of pharmaceutical compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of a plausible synthetic route for Ezetimibe-13C6, where the six carbon atoms of the 4-hydroxyphenyl ring are replaced with carbon-13 isotopes. Additionally, this guide details the expected methodologies for its characterization.

Proposed Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised by adapting established methods for the synthesis of unlabeled ezetimibe. The key step involves the introduction of the 13C6-labeled 4-hydroxyphenyl moiety early in the synthesis. A common and effective strategy for ezetimibe synthesis involves the stereoselective condensation of a chiral β-lactam precursor with a protected 4-hydroxyphenyl Grignard or organolithium reagent.

The proposed synthesis commences with the preparation of a suitably protected 13C6-labeled 4-bromophenol. Commercially available phenol-13C6 can be brominated and subsequently protected, for instance, as a benzyl ether, to yield 1-benzyloxy-4-bromobenzene-13C6. This labeled building block is then converted to its Grignard or organolithium reagent.

The synthesis of the chiral azetidinone core can follow established literature procedures. A key intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-oxopropyl]-4-(tert-butyldimethylsilyloxy)azetidin-2-one, can be prepared in a multi-step sequence.

The crucial coupling reaction involves the addition of the Grignard reagent derived from 1-benzyloxy-4-bromobenzene-13C6 to the aforementioned azetidinone intermediate. This is followed by stereoselective reduction of the resulting ketone and subsequent deprotection steps to yield this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Preparation of (S)-3-[5-(4-Fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one

To a solution of 5-(4-fluorophenyl)-5-oxopentanoic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the acid is completely converted to the acid chloride. In a separate flask, (S)-4-phenyl-1,3-oxazolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred for 30 minutes. The previously prepared acid chloride solution is then added slowly to the lithiated oxazolidinone solution. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the title compound.

Step 2: Stereoselective Aldol Condensation

The product from Step 1 is dissolved in an anhydrous solvent and cooled. A Lewis acid, such as titanium tetrachloride, is added, followed by a tertiary amine base like diisopropylethylamine. A solution of a protected 4-fluorobenzaldehyde imine is then added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) for the formation of the desired aldol product.

Step 3: Azetidinone Ring Formation

The aldol adduct from the previous step is treated with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), and a fluoride source, like tetrabutylammonium fluoride (TBAF), to induce cyclization to the β-lactam ring structure.

Step 4: Introduction of the 13C6-labeled Phenyl Ring

The azetidinone from Step 3 is reacted with the Grignard reagent prepared from a protected 1-bromo-4-hydroxybenzene-13C6. This step introduces the isotopically labeled phenyl group at the C4 position of the azetidinone.

Step 5: Stereoselective Reduction and Deprotection

The resulting ketone is stereoselectively reduced using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane. Finally, all protecting groups are removed under appropriate conditions to yield the final product, this compound.

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford this compound as a white solid.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled ezetimibe. The chemical shifts and coupling constants of the protons on the azetidinone ring, the fluorophenyl groups, and the propyl side chain should be consistent with the known values for ezetimibe.[1][2]

13C NMR: The 13C NMR spectrum will provide definitive evidence of the isotopic labeling. The signals corresponding to the six carbon atoms of the 4-hydroxyphenyl ring will be significantly enhanced and will likely exhibit complex splitting patterns due to 13C-13C coupling. The chemical shifts of the other carbon atoms in the molecule should be consistent with those of unlabeled ezetimibe.[1]

| Assignment (Unlabeled Ezetimibe) | Expected Chemical Shift (δ, ppm) |

| C=O (Azetidinone) | ~168 |

| Aromatic Carbons | 115-160 |

| CH-OH | ~71 |

| CH (Azetidinone) | ~60 |

| CH2 | ~25-37 |

Table 1: Expected 13C NMR Chemical Shift Ranges for Ezetimibe.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C24H21F2NO3 with six 13C atoms. The expected molecular weight of this compound is approximately 415.17 g/mol , which is 6 atomic mass units higher than that of unlabeled ezetimibe (409.4 g/mol ).

Tandem Mass Spectrometry (MS/MS): MS/MS analysis can be used to confirm the location of the isotopic label. The fragmentation pattern of this compound will be similar to that of unlabeled ezetimibe, but fragments containing the 13C6-labeled hydroxyphenyl ring will show a corresponding mass shift.[3]

| Analysis | Expected Result for this compound |

| Molecular Ion [M-H] - | m/z ≈ 414.16 |

| Major Fragment Ion | Mass shift of +6 amu for fragments containing the hydroxyphenyl-13C6 moiety |

Table 2: Expected Mass Spectrometry Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).[4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 232 nm.

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The retention time of this compound should be identical to that of an unlabeled ezetimibe standard under the same chromatographic conditions.

| Parameter | Typical Acceptance Criteria |

| Purity (by HPLC) | ≥ 98% |

| Isotopic Enrichment | ≥ 99 atom % 13C |

Table 3: Typical Quality Specifications for this compound.

Signaling Pathways and Experimental Workflows

Conclusion

This technical guide outlines a plausible synthetic pathway and detailed characterization methodologies for this compound. The successful synthesis and rigorous characterization of this isotopically labeled standard are crucial for its application in advanced pharmaceutical research, particularly in quantitative bioanalytical assays supporting clinical and preclinical studies. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

An In-depth Technical Guide to the Chemical Properties of Ezetimibe-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe-13C6 is a stable, isotopically labeled form of Ezetimibe, a potent cholesterol absorption inhibitor. The incorporation of six carbon-13 atoms into the 4-hydroxyphenyl group provides a distinct mass shift, making it an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis of Ezetimibe in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. While specific experimental data for the labeled compound is limited, the properties are expected to be very similar to those of unlabeled Ezetimibe, with the primary difference being its molecular weight.

| Property | Value | Source |

| Chemical Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(1,2,3,4,5,6-13C6)phenyl]azetidin-2-one | PubChem |

| Molecular Formula | C₁₈¹³C₆H₂₁F₂NO₃ | PubChem |

| Molecular Weight | 415.4 g/mol | PubChem |

| Exact Mass | 415.16907887 Da | PubChem |

| Appearance | White to off-white crystalline powder (unlabeled) | FDA |

| Melting Point | Approximately 163 °C (unlabeled) | FDA |

| Solubility (unlabeled) | Freely to very soluble in ethanol, methanol, and acetone; practically insoluble in water. | FDA |

| Topological Polar Surface Area | 60.8 Ų | PubChem |

Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, Ezetimibe inhibits the absorption of dietary and biliary cholesterol. This leads to a decrease in the delivery of cholesterol to the liver, upregulation of LDL receptors, and subsequent clearance of LDL-cholesterol from the bloodstream.

The signaling pathway for Ezetimibe's mechanism of action is depicted below.

Caption: this compound inhibits cholesterol absorption by binding to the NPC1L1 protein.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are provided below. These are based on established methods for Ezetimibe and may require minor optimization for the isotopically labeled analog.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity and concentration of this compound.

Workflow Diagram:

Caption: A typical workflow for the HPLC analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with an acid like phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 232 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

Workflow Diagram:

Caption: General workflow for confirming the identity of this compound by mass spectrometry.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode can be used.

-

Scan Range: A range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 100-600).

-

Solvent: A mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the analysis solvent.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

-

Data Analysis: Identify the monoisotopic mass of the molecular ion and compare it to the theoretical exact mass of this compound. The isotopic pattern should show the characteristic distribution for a molecule containing six 13C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is used to confirm the chemical structure and the position of the 13C labels in this compound.

Workflow Diagram:

Caption: Workflow for structural confirmation of this compound using NMR spectroscopy.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent such as DMSO-d6 or Chloroform-d.

-

Experiments: ¹H NMR and ¹³C NMR.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

In the ¹H NMR spectrum, analyze the chemical shifts, coupling constants, and integration to confirm the proton structure.

-

In the ¹³C NMR spectrum, observe the enhanced signals for the six carbons in the 4-hydroxyphenyl ring, confirming the location of the isotopic labels. Compare the chemical shifts to those of unlabeled Ezetimibe to ensure structural integrity.

-

Conclusion

This compound is a critical tool for advanced pharmaceutical research and development. This guide provides essential information on its chemical properties, a detailed understanding of its mechanism of action, and practical experimental protocols for its analysis. The provided data and methodologies will aid researchers in the accurate and efficient use of this isotopically labeled compound in their studies.

The Role of Ezetimibe-13C6 in Advancing Cholesterol Absorption Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Ezetimibe, and its stable isotope-labeled form, Ezetimibe-13C6, in the field of cholesterol absorption research. Ezetimibe, a potent cholesterol absorption inhibitor, has revolutionized the study of lipid metabolism. The application of isotopically labeled Ezetimibe, particularly this compound, has enabled precise quantification and a deeper understanding of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the mechanism of action of Ezetimibe, detail experimental protocols utilizing its labeled form, present quantitative data from key studies, and visualize the complex pathways and workflows involved.

Mechanism of Action: Ezetimibe's Impact on Cholesterol Homeostasis

Ezetimibe exerts its cholesterol-lowering effects by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine.[3][4] By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into these intestinal cells.[3] This inhibition of cholesterol absorption leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.

The signaling pathway for Ezetimibe's action on cholesterol absorption is multifaceted. Cholesterol in the intestinal lumen, solubilized in micelles, is taken up by NPC1L1. This cholesterol-NPC1L1 complex is then internalized into the enterocyte via a clathrin/AP2-mediated endocytosis process. Ezetimibe intervenes by preventing the internalization of the NPC1L1 protein, effectively halting the absorption of cholesterol at this critical step.

Quantitative Insights: The Efficacy of Ezetimibe in Clinical Research

Numerous clinical studies have quantified the impact of Ezetimibe on cholesterol metabolism. The use of stable isotope-labeled tracers has been instrumental in elucidating these effects with high precision.

Table 1: Effect of Ezetimibe on LDL Cholesterol Levels

| Study/Analysis | Treatment Group | LDL-C Reduction (%) | Citation |

| Monotherapy (Meta-analysis) | Ezetimibe 10 mg/day | 18.58% (mean) | |

| Monotherapy (Phase III Trial) | Ezetimibe 10 mg/day | ~17% | |

| Monotherapy (Phase III Trial) | Ezetimibe 10 mg/day | 17.7% | |

| Add-on to Statin (EASE Trial) | Ezetimibe + Statin | 71% of patients reached NCEP ATP III LDL-C targets vs. 20.6% on placebo + statin | |

| Add-on to Statin (IMPROVE-IT Trial) | Ezetimibe + Simvastatin | Additional 24% reduction vs. Simvastatin alone |

Table 2: Effect of Ezetimibe on Cholesterol Absorption and Fecal Sterol Excretion

| Study | Treatment Group | Change in Fractional Cholesterol Absorption (%) | Change in Fecal Endogenous Cholesterol Excretion (%) | Change in Fecal Total Neutral Sterol Excretion (%) | Citation |

| Lin et al. (2017) | Ezetimibe 10 mg/day for 6 weeks | -30.0% | +66.6% | +54.0% | |

| Sudhop et al. (2002) | Ezetimibe 10 mg/day for 7 weeks | -65% | - | +109% (corrected for dietary cholesterol) | |

| Sudhop et al. (2002) | Ezetimibe 10 mg + Simvastatin 20 mg | -59% | - | +79% (corrected for dietary cholesterol) |

The Role of this compound in Pharmacokinetic Studies

Stable isotope-labeled compounds are indispensable tools in drug development and metabolic research. This compound, a variant of Ezetimibe containing six carbon-13 atoms, serves as an ideal internal standard in pharmacokinetic studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Ezetimibe and its metabolites in biological matrices such as plasma.

In a typical pharmacokinetic study, a known amount of this compound is added to a patient's plasma sample. Because this compound is chemically identical to the unlabeled drug but has a different mass, it co-elutes during chromatography and shows a distinct signal in the mass spectrometer. This allows researchers to correct for any sample loss during extraction and analysis, ensuring the reliability of the concentration measurements of the therapeutic drug.

Experimental Protocols

Quantification of Ezetimibe in Human Plasma using this compound and LC-MS/MS

This protocol outlines a method for the determination of Ezetimibe and its total concentration (Ezetimibe and its glucuronide metabolite) in human plasma, employing this compound as an internal standard.

Materials:

-

Human plasma samples

-

Ezetimibe and this compound standards

-

Methyl tert-butyl ether (for liquid-liquid extraction)

-

Acetonitrile and Ammonium acetate (for mobile phase)

-

Capcell C18 column (2 mm x 50 mm, 5 µm)

-

LC-MS/MS system with negative ionization and multiple reaction monitoring (MRM) mode

Procedure:

-

Sample Preparation:

-

To a plasma sample, add a known concentration of this compound internal standard.

-

Perform liquid-liquid extraction using methyl tert-butyl ether to isolate Ezetimibe and the internal standard.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Perform chromatographic separation on the Capcell C18 column using a gradient elution with acetonitrile and 5 mmol·L-1 ammonium acetate at a flow rate of 0.25 mL·min-1.

-

Detect the analytes using negative ionization in MRM mode. The mass transitions for Ezetimibe and this compound are monitored.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Ezetimibe and a fixed concentration of this compound.

-

Determine the concentration of Ezetimibe in the plasma samples by comparing the peak area ratio of Ezetimibe to this compound against the calibration curve.

-

For total Ezetimibe, the glucuronide metabolite is enzymatically hydrolyzed to Ezetimibe prior to extraction and analysis.

-

Measurement of Fecal Neutral Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the analysis of fecal neutral sterols, which is crucial for assessing the impact of Ezetimibe on cholesterol excretion.

Materials:

-

Lyophilized and homogenized fecal samples

-

Internal standards (e.g., 5α-cholestane)

-

Saponification reagent (e.g., KOH in methanol)

-

Extraction solvent (e.g., hexane or diethyl ether)

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Spike a known amount of the internal standard into the fecal homogenate.

-

Saponify the sample to hydrolyze any sterol esters.

-

Extract the neutral sterols using an organic solvent.

-

Purify the extract using solid-phase extraction (SPE).

-

-

Derivatization:

-

Evaporate the solvent and derivatize the sterols with BSTFA to increase their volatility for GC analysis. This can be performed either offline or via injection-port derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different sterols on a capillary column.

-

Identify and quantify the individual sterols based on their retention times and mass spectra.

-

-

Data Analysis:

-

Calculate the concentration of each fecal neutral sterol relative to the internal standard.

-

Sum the concentrations of all neutral sterols to determine the total fecal neutral sterol excretion.

-

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Ezetimibe's mechanism of action on the NPC1L1 transporter.

Caption: Workflow for Ezetimibe quantification in plasma using LC-MS/MS.

Caption: Workflow for fecal neutral sterol analysis using GC-MS.

Conclusion

Ezetimibe has proven to be a valuable therapeutic agent for managing hypercholesterolemia and a powerful research tool for dissecting the intricacies of cholesterol absorption. The use of stable isotope-labeled Ezetimibe, such as this compound, has significantly enhanced the precision and reliability of pharmacokinetic and metabolic studies. The quantitative data from numerous clinical trials underscore its efficacy in reducing LDL cholesterol and altering cholesterol flux. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage Ezetimibe and its labeled analogues in their ongoing efforts to combat cardiovascular disease.

References

Ezetimibe-13C6 supplier and certificate of analysis

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Ezetimibe-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Ezetimibe in complex biological matrices. This document details suppliers, representative analytical data, experimental protocols, and the biochemical pathways associated with Ezetimibe.

Sourcing and Quality of this compound

This compound is a critical reagent for pharmacokinetic and metabolic studies of Ezetimibe, a cholesterol absorption inhibitor. Several reputable suppliers provide this isotopically labeled compound, typically accompanied by a Certificate of Analysis (CoA) to ensure quality and purity.

Key Suppliers:

-

LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound and provides a detailed Certificate of Analysis with their products.[1]

-

Simson Pharma Limited: This supplier also lists this compound and states that every compound is accompanied by a Certificate of Analysis.[2]

-

Synthink Research Chemicals: Specializing in pharmaceutical impurities and reference standards, Synthink provides a Certificate of Analysis with comprehensive characterization data for their products.[3]

Certificate of Analysis: A Representative Overview

| Parameter | Specification | Method |

| Identity | ||

| 1H NMR | Conforms to structure | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

| Purity | ||

| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥99% atom % 13C | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Gas Chromatography |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₈¹³C₆H₂₁F₂NO₃ | N/A |

| Molecular Weight | ~415.4 g/mol | Calculation |

Experimental Protocols for Quality Control

The quality and purity of this compound are critical for its use as an internal standard. The following section outlines a typical experimental protocol for the analysis of this compound, adapted from established methods for Ezetimibe.[4][5]

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed to separate this compound from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.02N orthophosphoric acid (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 232 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.

-

Sample Solution Preparation: Prepare a sample solution of the this compound being tested in the mobile phase at a concentration of approximately 10 µg/mL.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Compare the chromatogram of the sample solution to that of the standard solution. The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Biochemical Pathways

Understanding the mechanism of action and metabolic fate of Ezetimibe is essential for interpreting data from studies utilizing this compound.

Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes. By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.

Metabolic Pathway: Glucuronidation

Following oral administration, Ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver. The major metabolic pathway is glucuronidation of the phenolic hydroxyl group, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of Ezetimibe-glucuronide. This active metabolite is then excreted primarily in the feces.

References

- 1. This compound | CAS 438624-68-1 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS No- 438624-68-1 | Simson Pharma Limited [simsonpharma.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Isotopic Labeling of Ezetimibe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of Ezetimibe, a cholesterol absorption inhibitor. The synthesis of isotopically labeled analogues of Ezetimibe is crucial for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) investigations, and as internal standards in bioanalytical assays. This document details the synthetic pathways for deuterium, carbon-14, and tritium-labeled Ezetimibe, presenting quantitative data in structured tables and visualizing the synthetic workflows using the DOT language.

Deuterium Labeling of Ezetimibe ([²H₄]Ezetimibe)

Deuterium-labeled Ezetimibe is a valuable tool for metabolic profiling and as an internal standard in mass spectrometry-based quantification. The introduction of deuterium atoms at non-exchangeable positions in the molecule provides a distinct mass shift without significantly altering its physicochemical properties.

Experimental Protocol: Synthesis of [²H₄]Ezetimibe

A reported seven-step synthesis of [²H₄]Ezetimibe initiates from commercially available [²H₅]fluorobenzene, achieving an overall yield of 29.3%.[1] The key steps involve the synthesis of a deuterated side chain and its subsequent coupling to the azetidinone core.

Step 1: Synthesis of 4-Fluorophenyl-d₄-acetic acid

[²H₅]Fluorobenzene is first converted to its corresponding Grignard reagent, which is then carboxylated using carbon dioxide to yield 4-fluorophenyl-d₄-acetic acid.

Step 2: Preparation of the Chiral Oxazolidinone Intermediate

4-Fluorophenyl-d₄-acetic acid is coupled with a chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, to form the corresponding N-acyloxazolidinone.

Step 3: Introduction of the Side Chain

The N-acyloxazolidinone is then subjected to an aldol condensation with a suitable aldehyde to introduce the three-carbon side chain.

Step 4: Azetidinone Ring Formation

The intermediate from the previous step undergoes a cyclization reaction to form the β-lactam (azetidinone) ring.

Step 5: Ketone Reduction

A stereoselective reduction of the ketone on the side chain is performed to yield the desired hydroxyl group with the correct stereochemistry.

Step 6: Coupling with the Second Fluorophenyl Group

The second 4-fluorophenyl group is introduced via a coupling reaction.

Step 7: Deprotection

Finally, any protecting groups are removed to yield [²H₄]Ezetimibe.

Quantitative Data for [²H₄]Ezetimibe Synthesis

| Parameter | Value | Reference |

| Starting Material | [²H₅]Fluorobenzene | [1] |

| Number of Steps | 7 | [1] |

| Overall Yield | 29.3% | [1] |

| Isotopic Purity | >99% | Not explicitly stated, but implied by use in metabolic studies. |

Synthetic Pathway for [²H₄]Ezetimibe

References

Ezetimibe-13C6 for Drug Metabolism and Pharmacokinetic (DMPK) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Ezetimibe-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) studies. This compound, a stable isotope-labeled (SIL) analog of the cholesterol-lowering drug ezetimibe, serves as an invaluable tool for researchers in the field of drug development. Its use allows for precise and accurate quantification of ezetimibe and its metabolites in biological matrices, overcoming the challenges of variability inherent in traditional pharmacokinetic studies. This guide details the synthesis, metabolic pathways, experimental protocols, and data analysis associated with the use of this compound in DMPK research.

Introduction to Ezetimibe and the Role of Stable Isotope Labeling

Ezetimibe is a potent inhibitor of intestinal cholesterol absorption, primarily acting on the Niemann-Pick C1-Like 1 (NPC1L1) protein. It is widely prescribed for the management of hypercholesterolemia. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic efficacy and safety.

Stable isotope labeling is a powerful technique in DMPK studies where a non-radioactive isotope, such as Carbon-13 (¹³C), is incorporated into a drug molecule. This allows the labeled drug to be distinguished from its endogenous or unlabeled counterparts by mass spectrometry. This compound, with six ¹³C atoms incorporated into its structure, is an ideal internal standard for bioanalytical assays and can also be used as a tracer to elucidate the metabolic fate of ezetimibe in vivo.

Synthesis of this compound

The synthesis of this compound involves the incorporation of six Carbon-13 atoms into the 4-hydroxyphenyl group of the ezetimibe molecule. While specific proprietary synthesis methods may vary, a general synthetic scheme can be conceptualized based on known chemical reactions for ezetimibe synthesis. The ¹³C₆-labeled phenol is a key starting material.

Caption: Generalized synthetic pathway for this compound.

Metabolism and Pharmacokinetics of Ezetimibe

Ezetimibe undergoes extensive metabolism, primarily through glucuronidation, to form its active metabolite, ezetimibe-glucuronide. This process mainly occurs in the small intestine and liver.

Metabolic Pathway

The primary metabolic pathway of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the 4-hydroxyphenyl ring. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, and UGT2B15 being the major isoforms involved.[1][2] Ezetimibe does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[3]

Caption: Primary metabolic pathway of ezetimibe.

Pharmacokinetic Parameters

Following oral administration, ezetimibe is rapidly absorbed. However, its active metabolite, ezetimibe-glucuronide, reaches peak plasma concentrations (Cmax) more rapidly than the parent drug. Both ezetimibe and ezetimibe-glucuronide have a long elimination half-life of approximately 22 hours, which is attributed to extensive enterohepatic recycling.[4] Excretion of ezetimibe and its metabolites is primarily through the feces.[4]

Table 1: Pharmacokinetic Parameters of Ezetimibe in Healthy Volunteers (Single 10 mg Dose)

| Parameter | Free Ezetimibe | Total Ezetimibe (Ezetimibe + Ezetimibe-Glucuronide) |

| Cmax (ng/mL) | 9.40 ± 6.17 | 65.73 ± 47.14 (fasting), 81.56 ± 26.62 |

| Tmax (h) | 1.25 ± 1.27 | 1.25 - 1.75 (fasting), 0.93 ± 0.30 |

| AUC₀-t (ng·h/mL) | 126.01 ± 69.01 | 643.34 ± 400.77 (fasting), 579.06 ± 241.45 |

| t½ (h) | 18.90 ± 9.66 | 17.09 ± 13.22 (fasting), 24.32 ± 13.27 |

Data are presented as mean ± standard deviation.

Experimental Protocols for DMPK Studies Using this compound

The use of this compound in DMPK studies allows for the precise determination of ezetimibe's pharmacokinetic profile. A typical study design would be a crossover study where subjects receive both the labeled and unlabeled drug at different times.

Human ADME Study Design

A human absorption, distribution, metabolism, and excretion (ADME) study using this compound would typically involve the oral administration of a single dose of the labeled compound to healthy volunteers.

Caption: Workflow for a human ADME study with this compound.

Detailed Protocol for a Crossover Pharmacokinetic Study:

-

Subject Recruitment: A cohort of healthy adult volunteers who have provided informed consent are recruited for the study.

-

Study Design: A randomized, open-label, two-period, two-sequence crossover design is employed. Subjects are randomly assigned to one of two treatment sequences:

-

Sequence 1: A single oral dose of 10 mg unlabeled ezetimibe in Period 1, followed by a washout period, and then a single oral dose of 10 mg this compound in Period 2.

-

Sequence 2: A single oral dose of 10 mg this compound in Period 1, followed by a washout period, and then a single oral dose of 10 mg unlabeled ezetimibe in Period 2.

-

-

Washout Period: A washout period of at least 10-14 days is implemented between the two treatment periods to ensure complete elimination of the drug from the previous period.

-

Dosing: Subjects receive the assigned oral dose of ezetimibe or this compound with a standardized volume of water after an overnight fast.

-

Blood Sampling: Blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

-

Urine and Feces Collection: Total urine and feces are collected at specified intervals for the determination of excretion pathways.

-

Sample Processing: Blood samples are centrifuged to obtain plasma, which is then stored frozen until analysis. Urine and feces are homogenized and stored frozen.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of ezetimibe and ezetimibe-glucuronide in plasma, urine, and feces. This compound serves as the internal standard for the analysis of unlabeled ezetimibe, and vice versa in the crossover design.

Table 2: Exemplar LC-MS/MS Method Parameters for Ezetimibe Analysis

| Parameter | Setting |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and ammonium acetate buffer gradient |

| Ionization Mode | Negative ion electrospray ionization (ESI-) |

| Mass Transitions (m/z) | Ezetimibe: 408.5 → 271.1; this compound: 414.5 → 276.8 |

Sample Preparation Protocol for Plasma:

-

Protein Precipitation: To a plasma sample, an internal standard solution (this compound or unlabeled ezetimibe) is added, followed by a protein precipitation agent such as acetonitrile.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.

To measure "total ezetimibe" (the sum of ezetimibe and ezetimibe-glucuronide), an enzymatic hydrolysis step using β-glucuronidase is incorporated into the sample preparation to convert ezetimibe-glucuronide back to ezetimibe before analysis.

Data Presentation and Interpretation

The use of this compound allows for the generation of high-quality pharmacokinetic data with reduced inter-subject variability. The concentration-time data for both the labeled and unlabeled ezetimibe and its metabolites are used to calculate key pharmacokinetic parameters.

Table 3: Excretion Data from a Radiolabeled Ezetimibe Study (Proxy for a Stable Isotope Study)

| Excretion Route | Percentage of Administered Dose |

| Feces | ~78% (predominantly as ezetimibe) |

| Urine | ~11% (mainly as ezetimibe-glucuronide) |

This excretion profile, obtained from a study with ¹⁴C-labeled ezetimibe, provides a clear picture of the primary routes of elimination for ezetimibe and its metabolites. A similar profile would be expected in a study using this compound.

Caption: Data analysis workflow for an this compound DMPK study.

Conclusion

This compound is an essential tool for conducting robust and reliable DMPK studies of ezetimibe. Its use as an internal standard in bioanalytical methods ensures accurate quantification, while its application as a tracer in human ADME studies provides a detailed understanding of the drug's metabolic fate and pharmacokinetic properties. The methodologies and data presented in this guide offer a framework for researchers and scientists in the pharmaceutical industry to design and execute comprehensive DMPK investigations for ezetimibe and other drug candidates. The high-quality data generated from such studies are critical for regulatory submissions and for advancing our understanding of drug action and disposition.

References

- 1. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety of ezetimibe/simvastatin combination tablet: an open-label, single-dose study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quotientsciences.com [quotientsciences.com]

Ezetimibe-13C6: A Technical Guide for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Ezetimibe-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the cholesterol-lowering drug ezetimibe. This document details its primary role in pharmacokinetic and metabolic studies, outlines relevant experimental protocols, and presents key quantitative data in a structured format.

Introduction: The Role of Stable Isotope Labeling in Drug Development

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development. By incorporating heavy isotopes like Carbon-13, these molecules become chemically identical to the parent drug but are distinguishable by their mass. This property makes them ideal internal standards for mass spectrometry-based bioanalysis, enabling precise and accurate quantification of the drug and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation and instrument response.

Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine.[1][2] It is extensively metabolized in the intestine and liver to its pharmacologically active glucuronide metabolite.[3][4] Understanding the pharmacokinetic profile of both ezetimibe and its active metabolite is critical for optimizing dosing regimens and evaluating potential drug-drug interactions. This compound plays a pivotal role in these assessments by ensuring the reliability of the analytical data.

Core Application: this compound as an Internal Standard in Pharmacokinetic Studies

The predominant research application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of ezetimibe and its metabolites in biological fluids.[5] Its co-elution with the unlabeled analyte allows for correction of matrix effects and variations in extraction efficiency and ionization, leading to high-quality pharmacokinetic data.

Mechanism of Action of Ezetimibe

Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes. This leads to a reduction in the delivery of cholesterol to the liver, subsequent upregulation of LDL receptors, and increased clearance of LDL-cholesterol from the circulation.

Figure 1: Simplified signaling pathway of Ezetimibe's mechanism of action.

Quantitative Data from Pharmacokinetic Studies

The use of this compound as an internal standard has enabled the generation of precise pharmacokinetic data for ezetimibe. The tables below summarize key parameters from representative studies.

Table 1: Pharmacokinetic Parameters of Ezetimibe and Total Ezetimibe in Healthy Volunteers

| Parameter | Ezetimibe | Total Ezetimibe | Reference |

| AUC0-t (µg·h·L⁻¹) ** | 102.1 ± 31.4 | 478.8 ± 170.0 | |

| AUC0-inf (µg·h·L⁻¹) | 121.9 ± 41.7 | 536.8 ± 182.7 | |

| Cmax (µg·L⁻¹) ** | 4.9 ± 1.6 | 48.5 ± 17.3 | |

| tmax (h) | 5.2 ± 6.4 | 1.5 ± 0.9 | |

| t1/2 (h) | 26.4 ± 28.8 | 22.5 ± 11.0 |

Table 2: Linearity of LC-MS/MS Methods Using this compound

| Analyte | Matrix | Linear Range | Correlation Coefficient (r) | Reference |

| Ezetimibe | Human Plasma | 0.020 - 20 µg·L⁻¹ | 0.9994 | |

| Total Ezetimibe | Human Plasma | 0.25 - 250 µg·L⁻¹ | 0.9998 | |

| Ezetimibe | Human Plasma | 0.02 - 20 ng/mL | Not Specified | |

| Total Ezetimibe | Human Plasma | 0.25 - 250 ng/mL | Not Specified | |

| Ezetimibe | Rat Plasma | 0.05 - 15.0 ng/mL | > 0.999 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound.

Quantification of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS

This protocol is based on a method developed for pharmacokinetic studies in healthy volunteers.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 3 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

4.1.2. Chromatographic Conditions

-

LC System: Agilent 1100 series

-

Column: Capcell C18 column (2 mm x 50 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and 5 mmol·L⁻¹ ammonium acetate.

-

Flow Rate: 0.25 mL·min⁻¹

-

Column Temperature: 30°C

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: API 4000 triple quadrupole

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Mass Transitions:

-

Ezetimibe: m/z 408.5 → 270.8

-

This compound: m/z 414.5 → 276.8

-

Figure 2: General workflow for plasma sample preparation and LC-MS/MS analysis.

Ezetimibe Metabolism and Excretion Pathway

Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to ezetimibe-glucuronide. This active metabolite undergoes enterohepatic recirculation, contributing to the long half-life of the drug. Ezetimibe and its glucuronide are primarily excreted in the feces.

References

- 1. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ezetimibe: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ezetimibe-13C6: A Technical Guide to Biotransformation and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation and metabolic fate of Ezetimibe, a selective cholesterol absorption inhibitor. The information presented here is equally applicable to its stable isotope-labeled variant, Ezetimibe-13C6, which is biochemically indistinguishable from the parent drug and is primarily used as an internal standard in analytical studies. This document details the metabolic pathways, enzymatic processes, pharmacokinetic profile, and relevant experimental methodologies.

Introduction to Ezetimibe Metabolism

Ezetimibe acts by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[1][2] Its metabolic profile is characterized by rapid and extensive phase II metabolism, with minimal phase I oxidative metabolism.[3] The primary metabolic pathway is glucuronide conjugation, which occurs in the small intestine and liver.[3][4] This process leads to the formation of a pharmacologically active metabolite, ezetimibe-glucuronide (also known as SCH 60663), which constitutes the vast majority of the drug-related compounds in systemic circulation.

Biotransformation Pathway

Upon oral administration, ezetimibe is absorbed and rapidly undergoes extensive glucuronidation. This conjugation occurs at the phenolic hydroxyl group of the 4-hydroxyphenyl moiety.

Key Metabolic Steps:

-

Phase II Glucuronidation: This is the principal metabolic route. Ezetimibe is conjugated with glucuronic acid to form ezetimibe-glucuronide. This metabolite is pharmacologically active and contributes significantly to the overall cholesterol-lowering effect. In plasma, ezetimibe-glucuronide accounts for 80-90% of the total drug concentration.

-

Enzymes Involved: The glucuronidation of ezetimibe is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15 .

-

Minor Oxidative Metabolism: A minimal degree of phase I oxidative metabolism has been observed in all evaluated species, but it is not a significant pathway in humans.

-

Enterohepatic Circulation: Both ezetimibe and its glucuronide metabolite undergo extensive enterohepatic recycling. After being excreted into the bile, ezetimibe-glucuronide is delivered back to the small intestine, where it can be hydrolyzed back to the parent ezetimibe and reabsorbed. This recycling process prolongs the drug's residence time at its site of action and contributes to its long half-life of approximately 22 hours.

The metabolic pathway of Ezetimibe is illustrated in the diagram below.

Pharmacokinetic Profile

The use of this compound as an internal standard allows for precise quantification of ezetimibe and its glucuronide metabolite. The pharmacokinetic parameters are summarized below.

Absorption and Distribution

-

Absorption: Following oral administration, ezetimibe is rapidly absorbed. Peak plasma concentrations (Cmax) of the parent drug are typically reached within 4 to 12 hours, while the Cmax for the more abundant ezetimibe-glucuronide is achieved sooner, between 1 and 2 hours.

-

Effect of Food: Food consumption has a minimal effect on the overall absorption (AUC) of ezetimibe, though a high-fat meal can increase the Cmax by 38%. It can be administered without regard to food.

-

Protein Binding: Both ezetimibe and ezetimibe-glucuronide are highly bound to human plasma proteins.

Metabolism and Excretion

-

Metabolism: As detailed above, metabolism is dominated by glucuronidation in the small intestine and liver.

-

Excretion: Ezetimibe is eliminated primarily through feces, with a smaller portion excreted in the urine. Following an oral dose of radiolabeled ezetimibe, approximately 78% of the radioactivity is recovered in the feces (predominantly as unchanged ezetimibe) and 11% in the urine (mainly as ezetimibe-glucuronide).

-

Half-Life: The elimination half-life for both ezetimibe and ezetimibe-glucuronide is approximately 22 hours, a characteristic attributed to the extensive enterohepatic recycling.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data for ezetimibe and its primary metabolite.

Table 1: Pharmacokinetic Parameters after a Single 10 mg Oral Dose

| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Reference(s) |

|---|---|---|---|

| Tmax (hours) | 4 - 12 | 1 - 2 | |

| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | |

| Plasma Composition | ~10 - 20% of total drug | ~80 - 90% of total drug |

| Elimination Half-life (hours) | ~22 | ~22 | |

Table 2: Excretion and Plasma Protein Binding

| Parameter | Value | Reference(s) |

|---|---|---|

| Fecal Excretion (% of dose) | ~78% | |

| Urinary Excretion (% of dose) | ~11% | |

| Plasma Protein Binding (Ezetimibe) | >99.5% |

| Plasma Protein Binding (Ezetimibe-Glucuronide) | 87.8% - 92.0% | |

Experimental Protocols

The investigation of this compound metabolism relies on robust analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Human Pharmacokinetic Study Workflow

A typical workflow for a human bioequivalence or pharmacokinetic study is as follows:

-

Dosing: Healthy volunteers are administered a single oral dose of ezetimibe.

-

Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predefined time points post-dose. Plasma is separated by centrifugation.

-

Sample Preparation:

-

An internal standard (such as this compound for the quantification of unlabeled ezetimibe, or a deuterated analog for this compound) is added to the plasma samples.

-

Analytes are extracted from the plasma matrix using techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction.

-

-

LC-MS/MS Analysis:

-

The extracted samples are injected into an LC-MS/MS system.

-

Chromatographic separation is achieved using a C18 column.

-

Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific mass transitions for ezetimibe and ezetimibe-glucuronide are monitored.

-

-

Data Analysis: Concentration-time profiles are generated, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.

The diagram below illustrates a generalized workflow for such a study.

In Vitro Enzyme Identification Protocol

-

Objective: To identify the specific UGT enzymes responsible for ezetimibe glucuronidation.

-

Methodology:

-

Incubation: Ezetimibe is incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7, UGT2B15) expressed in a suitable system. Human liver and intestinal microsomes can also be used as a source of native enzymes.

-

Cofactor: The reaction mixture is supplemented with the necessary cofactor, UDP glucuronic acid (UDPGA).

-

Metabolite Formation: The formation of ezetimibe-glucuronide (SCH 60663) is monitored over time.

-

Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to quantify the amount of metabolite formed by each specific enzyme isoform.

-

Conclusion

The biotransformation of this compound is identical to that of unlabeled ezetimibe and is dominated by a highly efficient glucuronidation process, leading to an active metabolite. This process, coupled with extensive enterohepatic circulation, defines its long half-life and pharmacokinetic profile. Understanding these pathways and the enzymes involved is critical for drug development, particularly in predicting potential drug-drug interactions and understanding pharmacokinetic variability in different patient populations. The analytical methods described, which utilize stable isotope-labeled standards like this compound, are essential for the accurate characterization of its metabolic fate.

References

- 1. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ezetimibe: A Novel Cholesterol-lowering Agent that Highlights Novel Physiologic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezetimibe-13C6: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial safety and handling information for Ezetimibe-13C6 in a laboratory environment. This compound is a stable, isotopically labeled version of Ezetimibe, a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1][2] While the isotopic labeling does not significantly alter the chemical properties, adherence to strict safety protocols is paramount. This document outlines the potential hazards, handling procedures, storage requirements, and emergency responses associated with this compound.

Hazard Identification and Classification

Ezetimibe is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3] However, it can cause mild skin irritation and is toxic to aquatic life with long-lasting effects.[4] In powder form, it may form explosive dust-air mixtures.[4]

Hazard Summary Table

| Hazard Statement | GHS Classification | Precautionary Statement |

| Causes mild skin irritation. | Skin Irritation (Category 3) | P332 + P317: If skin irritation occurs: Get medical help. |

| Toxic to aquatic life with long lasting effects. | Aquatic Hazard (Chronic, Category 2) | P273: Avoid release to the environment. P391: Collect spillage. |

| May form explosive dust-air mixture. | Not Classified | Minimize dust generation and accumulation. Keep away from heat and sources of ignition. |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Do not breathe dust.

-

Keep container tightly closed when not in use.

-

Keep away from heat, sparks, and open flames.

-

Take precautionary measures against static discharges.

Recommended Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye Protection | Safety glasses with side shields or goggles. A faceshield may be necessary for activities with a high potential for dust generation. |

| Hand Protection | Chemical-resistant gloves. Consider double gloving for enhanced protection. |

| Skin and Body Protection | Laboratory coat or work uniform. Additional protective clothing such as sleevelets, aprons, or disposable suits may be required based on the specific task to prevent skin exposure. |

| Respiratory Protection | If adequate ventilation is not available or if exposure assessments indicate a need, use a respirator with a combined particulate and organic vapor filter. |

Experimental Protocols and Workflows

The following diagrams illustrate standard laboratory workflows for handling this compound, from receiving and storage to experimental use and disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage Conditions Table:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Specific temperature ranges should be followed as per the supplier's instructions. |

| Light | Protect from light. |

| Incompatible Materials | Avoid strong oxidizing agents. |

| Container | Keep in a properly labeled, tightly closed container. |

Ezetimibe is stable under normal conditions. Hazardous decomposition products are not known to be produced under normal storage and use.

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Emergency Procedures Flowchart:

First Aid Measures Table:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Eye Contact | Rinse thoroughly with plenty of water. Get medical attention if irritation develops and persists. |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur. |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Ezetimibe. The properties of this compound are expected to be comparable.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164-166 °C |

| Boiling Point | 654.9±55.0 °C (Predicted) |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, and acetone. |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Disposal Guidelines:

-

Dispose of contents and container to an approved waste disposal plant.

-

Do not allow the product to enter sewers or waterways, as it is toxic to aquatic life.

-

Uncleaned packaging should be disposed of according to official regulations.

Toxicological Information

Ezetimibe has low acute toxicity. The primary health concern is mild skin irritation upon direct contact. There is no evidence of carcinogenicity or mutagenicity.

Toxicological Data Summary:

| Effect | Observation |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes mild skin irritation. |

| Serious Eye Damage/Irritation | Dust contact may cause mechanical irritation. |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. |

| Specific Target Organ Toxicity | No data available for single or repeated exposure. |

This guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Note: Quantification of Ezetimibe in Human Plasma using Ezetimibe-¹³C₆ as an Internal Standard by LC-MS/MS

Introduction

Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. Accurate and reliable quantification of ezetimibe in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of ezetimibe and the internal standard (Ezetimibe-¹³C₆) from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using multiple reaction monitoring (MRM) in negative ionization mode.

Experimental Protocols

Materials and Reagents

-

Ezetimibe reference standard

-

Ezetimibe-¹³C₆ internal standard

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Ultrapure water

Stock and Working Solution Preparation

-

Ezetimibe Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ezetimibe in 10 mL of methanol.

-

Ezetimibe-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Ezetimibe-¹³C₆ in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the ezetimibe stock solution in 50% methanol to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard by diluting the stock solution with 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specific volume of the Ezetimibe-¹³C₆ internal standard working solution to each tube (except for blank samples).

-

Vortex the samples for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Capcell C18, 2 mm x 50 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and 5 mM ammonium acetate or 0.1% formic acid in water.[1][2] |

| Flow Rate | 0.25 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[2] |

| Autosampler Temp | 10°C[2] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Ionspray Voltage | -4500 V |

| Temperature | 650°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ezetimibe | 408.5 | 270.8 |

| Ezetimibe-¹³C₆ | 414.5 | 276.8 |

Data Presentation

The following tables summarize the quantitative performance of the described method, as adapted from published literature.

Table 1: Calibration Curve Parameters

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |

| Free Ezetimibe | Human Plasma | 0.02 - 20 | 0.9994 |

| Total Ezetimibe | Human Plasma | 0.25 - 250 | 0.9998 |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Ezetimibe | Human Plasma | Various QC levels | < 12% | < 12% | 97 - 104% |

Table 3: Recovery

| Analyte | Matrix | Extraction Method | Mean Recovery (%) |

| Ezetimibe | Human Plasma | Liquid-Liquid Extraction | 97 - 104% |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction of Ezetimibe from plasma.

Internal Standard Logic

Caption: Role of an internal standard in quantitative analysis.

This application note details a validated LC-MS/MS method for the quantification of ezetimibe in human plasma using Ezetimibe-¹³C₆ as an internal standard. The method is sensitive, specific, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring data reliability.

References

Application Note: High-Throughput Quantification of Ezetimibe in Human Plasma Using a Validated LC-MS/MS Method with Ezetimibe-¹³C₆ as Internal Standard

INTRODUCTION: Ezetimibe is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. It is often prescribed to manage hypercholesterolemia, both as a monotherapy and in combination with HMG-CoA reductase inhibitors. Accurate and reliable quantification of ezetimibe in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

MATERIALS AND METHODS:

Chemicals and Reagents:

-

Ezetimibe reference standard

-

Ezetimibe-¹³C₆ internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate/formate

-

Human plasma (drug-free)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed for the extraction of ezetimibe and the internal standard from human plasma.[1][2][3][4][5] An alternative QuEChERS-based method can also be utilized for a more rapid and eco-friendly approach.

Liquid Chromatography: Chromatographic separation is achieved on a C18 analytical column. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI) for optimal sensitivity and selectivity. The mass transitions for ezetimibe and its ¹³C₆-labeled internal standard are monitored. The transition for ezetimibe is typically m/z 408.4 → 271.0. For Ezetimibe-¹³C₆, the expected transition would be m/z 414.5 → 276.8.

Experimental Workflow

Caption: Workflow for the quantification of Ezetimibe in human plasma.

Protocols

1. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ezetimibe and Ezetimibe-¹³C₆ in methanol.

-

Working Solutions: Prepare serial dilutions of the ezetimibe stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Ezetimibe-¹³C₆ stock solution to a final concentration of 100 ng/mL in acetonitrile/water (1:1, v/v).

2. Sample Preparation Protocol (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the Ezetimibe-¹³C₆ internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 10 mM Ammonium formate buffer (pH 4.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ezetimibe: m/z 408.4 → 271.0 |

| Ezetimibe-¹³C₆: m/z 414.5 → 276.8 | |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500°C |

RESULTS AND DISCUSSION

The developed LC-MS/MS method demonstrates excellent performance for the quantification of ezetimibe in human plasma. The use of a stable isotope-labeled internal standard, Ezetimibe-¹³C₆, effectively minimizes the impact of matrix effects and ensures high accuracy and precision of the results.